molecular formula C9H10BrNO3 B2721984 Methyl 4-amino-2-bromo-6-methoxybenzoate CAS No. 1427398-95-5

Methyl 4-amino-2-bromo-6-methoxybenzoate

Cat. No.: B2721984
CAS No.: 1427398-95-5
M. Wt: 260.087
InChI Key: RDBZKGHXDMHZSV-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-bromo-6-methoxybenzoate” is a chemical compound with the CAS Number: 1427398-95-5 . It has a molecular weight of 260.09 . This compound is in the form of a powder and is stored at room temperature . It is used as an intermediate in the synthesis of Metoclopramide .


Synthesis Analysis

The synthesis of “this compound” involves late-stage functionalization of the ortho-position through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes . Another related compound, Methyl 4-bromo-2-methoxybenzoate, is synthesized using similar methods .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H10BrNO3/c1-13-7-4-5 (11)3-6 (10)8 (7)9 (12)14-2/h3-4H,11H2,1-2H3 . The Inchi Key is RDBZKGHXDMHZSV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photosensitizers for Cancer Treatment: A study introduced new zinc phthalocyanine derivatives synthesized using benzenesulfonamide groups, demonstrating potential for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

  • Intermediate for Amisulpride: The synthesis pathway of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for the antipsychotic drug amisulpride, was elaborated starting from 4-amino-2-hydroxybenzoic acid. This pathway demonstrates the compound's role in pharmaceutical synthesis, offering insights into methodological approaches to obtaining high-purity pharmaceutical intermediates (Wang Yu, 2008).

Antibacterial Activity

  • Zinc Complexes with Antibacterial Activity: The formation of zinc complexes using Schiff bases derived from various substituted benzothiazoles, including those related to methyl 4-amino-2-bromo-6-methoxybenzoate derivatives, has been explored. These complexes exhibit significant antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting potential applications in developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Material Science and Preservation

  • Preservative and Antimicrobial Agent: Methyl 4-hydroxybenzoate, a closely related compound, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study provides a detailed analysis of its crystal structure, intermolecular interactions, and pharmaceutical activities, highlighting its importance in material science and preservation (Sharfalddin et al., 2020).

Safety and Hazards

“Methyl 4-amino-2-bromo-6-methoxybenzoate” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Properties

IUPAC Name

methyl 4-amino-2-bromo-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-7-4-5(11)3-6(10)8(7)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBZKGHXDMHZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427398-95-5
Record name methyl 4-amino-2-bromo-6-methoxybenzoate
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